Chloralose

描述

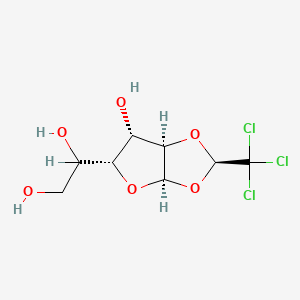

Structure

2D Structure

3D Structure

属性

CAS 编号 |

15879-93-3 |

|---|---|

分子式 |

C8H11Cl3O6 |

分子量 |

309.5 g/mol |

IUPAC 名称 |

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |

InChI |

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7?/m1/s1 |

InChI 键 |

OJYGBLRPYBAHRT-ZMKYHYQQSA-N |

SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

手性 SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

规范 SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

外观 |

Solid powder |

熔点 |

183.0 °C |

其他CAS编号 |

15879-93-3 |

物理描述 |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

纯度 |

98% |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

alpha Chloralose alpha-Chloralose Anhydroglucochloral beta Chloralose beta-Chloralose Chloralose Glucochloral Glucochloralose |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the CNS Mechanism of Action of Alpha-Chloralose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-chloralose is a chlorinated derivative of glucose widely utilized in neuroscience research as an anesthetic agent. Its enduring prevalence stems from its unique physiological profile, characterized by the preservation of many autonomic reflexes, making it particularly suitable for cardiovascular and neurophysiological studies. However, its mechanism of action is complex, exhibiting both depressant and excitatory effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the core mechanism of action of alpha-chloralose, focusing on its molecular targets and its impact on neuronal activity. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who employ or study this compound. This guide synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.

Core Mechanism of Action: Potentiation of GABA-A Receptors

The primary mechanism underlying the anesthetic and CNS depressant effects of alpha-chloralose is its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the mammalian brain, and its activation leads to an influx of chloride ions (Cl-), hyperpolarizing the neuron and thus reducing its excitability.

Alpha-chloralose enhances GABA-A receptor function in a concentration-dependent manner.[3] Crucially, it does not bind to the same sites as other well-known modulators like benzodiazepines, barbiturates, or neurosteroids.[3] Its distinct binding site allows it to potentiate GABA-induced currents by:

-

Increasing the affinity of GABA for its receptor: Alpha-chloralose has been shown to increase the affinity for GABA by approximately 5-fold at a concentration of 100 µM.[3] This means that a lower concentration of GABA is required to activate the receptor in the presence of alpha-chloralose.

-

Enhancing the efficacy of GABA: While the primary effect is on affinity, a small increase in the maximal GABA-induced current (efficacy) of about 17% has also been reported.[3]

This potentiation of GABAergic inhibition is the cornerstone of its anesthetic effect, leading to a general suppression of neuronal activity across various brain regions.[4]

Quantitative Data on Alpha-Chloralose Activity

The following tables summarize the key quantitative data regarding the effects of alpha-chloralose on CNS components.

Table 1: Modulation of GABA-A Receptors

| Parameter | Value | Species/System | Reference |

| EC₅₀ for Potentiation of GABA-induced Current | 49 µM | Human GABA-A (α1β1γ2L) receptors expressed in Xenopus oocytes | [3] |

| Maximal Potentiation of GABA-induced Current | 239% of control | Human GABA-A (α1β1γ2L) receptors expressed in Xenopus oocytes | [3] |

| Increase in GABA Affinity | 5-fold (at 100 µM) | Human GABA-A (α1β1γ2L) receptors expressed in Xenopus oocytes | [3] |

| Increase in GABA Efficacy | ~17% (at 100 µM) | Human GABA-A (α1β1γ2L) receptors expressed in Xenopus oocytes | [3] |

Table 2: Electrophysiological Effects on Hippocampal CA1 Neurons

| Concentration | Effect on Spontaneous IPSCs (sIPSCs) | Effect on Evoked IPSCs (eIPSCs) | Species | Reference |

| 3-10 µM | Increased frequency, no effect on amplitude or kinetics | Enhanced amplitude, decreased failure rate (at 10 µM) | Rat | [4] |

| >30 µM | Prolonged slow current decay time constant (τs), no change in amplitude or frequency | Decreased amplitude, increased failure rate (at 30 µM) | Rat | [4] |

| >100 µM | Direct induction of Cl⁻ current | - | Rat | [4] |

Table 3: In Vivo Dosages and Effects on Neuronal Firing

| Dose | Effect | Brain Region | Species | Reference |

| 50 mg/kg | Suppression of spontaneous and evoked activity | Dorsal horn of the spinal cord, Nucleus reticularis gigantocellularis | Cat | [1] |

| 46 ± 4 mg/kg/hr (infusion) | Decreased mean neuronal firing rate | Somatosensory cortex | Rat | [5] |

| 30, 60 mg/kg | Increased baseline blood pressure and heart rate | - | Lamb | [6] |

| 90 mg/kg | Decreased blood pressure | - | Lamb | [6] |

| 60 mg/kg (bolus) + 30 mg/kg/hr (infusion) | Anesthesia for focal cerebral ischemia studies | - | Rat | [7] |

Effects on Other Neurotransmitter Systems

While the primary target of alpha-chloralose is the GABA-A receptor, its effects on other neurotransmitter systems have been investigated to understand its full pharmacological profile.

-

Glycine Receptors: Studies have shown that alpha-chloralose does not significantly affect glycine-induced currents, suggesting it is not a potent modulator of this major inhibitory receptor in the spinal cord and brainstem.[8]

-

Excitatory Neurotransmitter Receptors: Alpha-chloralose has been found to have no direct effect on glutamate- or acetylcholine-induced currents at concentrations relevant to its anesthetic action.[8] This indicates that its primary mechanism is not through the direct inhibition of major excitatory pathways.

The Dual Nature: Anesthetic vs. Convulsant Effects

A notable characteristic of alpha-chloralose is its ability to produce both CNS depression (anesthesia) and excitation (myoclonus, convulsions).[7] The precise mechanism for its convulsant activity is not fully elucidated but is thought to be concentration-dependent and may involve its complex actions on GABAergic transmission.

One hypothesis is that at lower concentrations, alpha-chloralose may preferentially enhance the activity of presynaptic GABA-A autoreceptors on inhibitory interneurons.[4] This could lead to a disinhibition of excitatory circuits, resulting in hyperexcitability and convulsions. At higher, anesthetic doses, the widespread potentiation of postsynaptic GABA-A receptors on principal neurons likely overrides this effect, leading to profound CNS depression.[4]

Signaling Pathways and Experimental Workflows

Alpha-Chloralose Modulation of the GABA-A Receptor Signaling Pathway

The following diagram illustrates the molecular mechanism of alpha-chloralose at the GABA-A receptor.

Experimental Workflow for In Vivo Electrophysiology

The following diagram outlines a typical workflow for investigating the effects of alpha-chloralose on neuronal firing in vivo.

Detailed Experimental Protocols

In Vivo Single-Unit Electrophysiology in Rodents

This protocol is a synthesized representation for studying the effects of alpha-chloralose on neuronal firing in an anesthetized rodent model.

1. Animal Preparation:

- Induce anesthesia in an adult Sprague-Dawley rat (250-350g) using isoflurane (B1672236) (2-3% in O₂) in an induction chamber.

- Perform a tracheotomy and mechanically ventilate the animal. Maintain anesthesia with isoflurane (1-1.5%) during surgery.

- Cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

- Monitor and maintain core body temperature at 37°C using a heating pad.

2. Surgical Procedure:

- Secure the animal in a stereotaxic frame.

- Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex or hippocampus).

- Carefully remove the dura mater to expose the cortical surface.

3. Electrophysiological Recording:

- Slowly lower a multi-channel microelectrode array into the target brain region using a micromanipulator.

- Identify and isolate single-unit activity based on spike amplitude and waveform.

- Record baseline spontaneous and/or sensory-evoked neuronal activity for at least 30 minutes.

4. Drug Administration and Data Acquisition:

- Administer a bolus of alpha-chloralose (e.g., 60 mg/kg, i.p. or i.v.). If using intravenous administration, dissolve alpha-chloralose in a suitable vehicle like polyethylene (B3416737) glycol.[7]

- Discontinue isoflurane and allow for a stabilization period. A continuous infusion of alpha-chloralose (e.g., 30 mg/kg/hr) can be used for long-duration recordings.[7]

- Record neuronal activity for an extended period (e.g., 1-2 hours) post-drug administration.

5. Data Analysis:

- Perform offline spike sorting to isolate individual neuron activity.

- Calculate the mean firing rates during the baseline and post-alpha-chloralose periods.

- Statistically compare the firing rates to determine the effect of the drug.

Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol outlines a method to study the effects of alpha-chloralose on synaptic currents in vitro.

1. Slice Preparation:

- Anesthetize a young rat or mouse and decapitate.

- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

- Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.

- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Electrophysiological Recording:

- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

- Visualize neurons using differential interference contrast (DIC) optics.

- Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron) using a borosilicate glass pipette filled with an appropriate internal solution.

- Record spontaneous inhibitory postsynaptic currents (sIPSCs) in voltage-clamp mode at a holding potential of 0 mV. To isolate GABAergic currents, excitatory transmission can be blocked with CNQX and AP5.

3. Drug Application and Data Acquisition:

- Record baseline sIPSC activity for 5-10 minutes.

- Bath-apply alpha-chloralose at the desired concentrations (e.g., 3 µM, 10 µM, 30 µM, 100 µM) to the perfusing aCSF.[4]

- Record sIPSCs in the presence of each concentration of alpha-chloralose.

4. Data Analysis:

- Detect and analyze sIPSC events to determine their frequency, amplitude, and decay kinetics.

- Compare the sIPSC parameters in the baseline condition to those in the presence of different concentrations of alpha-chloralose.

Conclusion

The primary mechanism of action of alpha-chloralose in the CNS is the potentiation of GABA-A receptors at a site distinct from other common modulators. This leads to an increase in GABA's affinity for the receptor and a subsequent enhancement of inhibitory neurotransmission, resulting in CNS depression and anesthesia. Its dual effects, including convulsant properties at lower concentrations, are likely due to complex, concentration-dependent modulation of GABAergic circuitry. While it has minimal effects on other major neurotransmitter receptors, its influence on cardiovascular and respiratory physiology should be considered in experimental design. This guide provides a foundational understanding for researchers utilizing alpha-chloralose, enabling more informed experimental design and data interpretation. Further research is warranted to fully elucidate the molecular details of its binding site and the precise mechanisms underlying its convulsant actions.

References

- 1. Alpha-chloralose suppression of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different effects of α-chloralose on spontaneous and evoked GABA release in rat hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cds.ismrm.org [cds.ismrm.org]

- 6. Influence of alpha-chloralose on reflex control of the cardiovascular system in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha-Chloralose diminishes gamma oscillations in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of α-Chloralose in Animal Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-chloralose (α-chloralose) is a chlorinated derivative of glucose widely employed in animal research as an anesthetic agent, particularly in acute, non-recovery physiological and neurophysiological studies.[1] Its persistence in maintaining reflex pathways, especially in the cardiovascular and respiratory systems, has made it a valuable tool for specific experimental paradigms. However, its use is not without controversy, primarily due to its limited analgesic properties and potential for adverse effects. This technical guide provides a comprehensive overview of the applications, physiological effects, and experimental protocols associated with the use of α-chloralose in a research setting.

Core Applications in Animal Research

The primary application of α-chloralose in animal research is as a long-acting anesthetic for acute, terminal experiments.[1] It is particularly favored in studies investigating:

-

Neurophysiology: Due to its minimal depression of neuronal activity compared to other anesthetics, it is used in studies of sensory processing, synaptic transmission, and neuronal network activity.

-

Cardiovascular and Respiratory Physiology: Its preservation of autonomic reflexes makes it suitable for investigating the neural control of circulation and respiration.[1]

-

Cerebrovascular Studies: It is utilized in research on cerebral blood flow and metabolism, including studies of focal cerebral ischemia.[2][3]

-

Functional Magnetic Resonance Imaging (fMRI): α-chloralose has been used to achieve stable anesthesia for fMRI studies in rodents.

It is crucial to note that α-chloralose is generally recommended only for non-recovery experiments due to a prolonged and often stressful recovery period characterized by myoclonic movements and seizures.[1]

Mechanism of Action: GABA-A Receptor Modulation

The anesthetic effects of α-chloralose are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[4][5] α-chloralose acts as a positive allosteric modulator of the GABA-A receptor, potentiating the effects of GABA.[6] This enhancement of inhibitory neurotransmission leads to a depression of the central nervous system and the induction of an anesthetic state.

Key aspects of its mechanism of action include:

-

Potentiation of GABA-induced currents: α-chloralose increases the affinity of the GABA-A receptor for GABA, leading to a greater influx of chloride ions and hyperpolarization of the neuron.[6]

-

Distinct Binding Site: Studies have shown that α-chloralose binds to a site on the GABA-A receptor complex that is distinct from the binding sites of other common modulators like benzodiazepines, barbiturates, and neurosteroids.[6]

-

Direct Activation at High Concentrations: At higher concentrations, α-chloralose can directly activate the GABA-A receptor, even in the absence of GABA.[7]

Figure 1: Simplified signaling pathway of α-chloralose at the GABA-A receptor.

Quantitative Data on Physiological Effects

The physiological effects of α-chloralose can vary depending on the animal species, dose, and route of administration. The following tables summarize quantitative data from various studies.

Cardiovascular Effects

| Animal Model | Dose | Route | Heart Rate | Blood Pressure | Reference |

| Mice | 50 mg/kg bolus + 25 mg/kg/hr infusion | i.p. | Significant drop to <350 bpm | Not reported | [8][9][10] |

| Rats | 60 mg/kg bolus + 30 mg/kg/hr infusion | i.v. | 243 ± 4 bpm | 118 ± 9 mmHg | [2][3][11] |

| Dogs | 75 mg/kg | i.v. | Increase in P-R interval (108 to 125 msec) | Not reported | [12] |

| Dogs | 80 mg/kg | i.v. | Few hemodynamic changes with up to 50% of initial dose/hr | Maintained | [13] |

| Lambs | 30-60 mg/kg | i.v. | Increased | Increased | [14] |

| Lambs | 90 mg/kg | i.v. | No change | Decreased | [14] |

Respiratory and Blood Gas Effects

| Animal Model | Dose | Route | Respiratory Rate | PaCO₂ | PaO₂ | Arterial pH | Reference |

| Mice | 50 mg/kg bolus + 25 mg/kg/hr infusion | i.p. | Significant drop over time (from ~94 to ~75 breaths/min) | Significantly increased | No significant change | Significant drop over time (acidosis) | [8][9][10] |

| Rats | Not specified | i.v. | Severe depression | Increased (acidosis) | Not reported | Decreased (acidosis) | [15] |

| Dogs | Hypnotic doses | i.v. | Depression, may require support | Not reported | Not reported | Not reported | [13] |

Experimental Protocols

Preparation of α-Chloralose Solution

Due to its poor solubility in water at room temperature, the preparation of an α-chloralose solution for injection requires specific procedures.

-

Concentration: A 1% (10 mg/mL) solution is commonly used.[1]

-

Solvent: Isotonic saline (0.9% NaCl) is the standard solvent.

-

Dissolution: The saline must be heated to 50-60°C to dissolve the α-chloralose powder.[1]

-

Additives for Solubility: To improve solubility and prevent precipitation upon cooling, 10% polyethylene (B3416737) glycol (PEG) or 25% urethane (B1682113) can be added to the solution.[1]

-

Administration Temperature: The solution should be allowed to cool to body temperature (around 40°C) before administration to avoid tissue damage. It is critical to use the solution promptly after preparation and to avoid letting it cool to room temperature, which can cause precipitation.

Administration and Dosage

The intravenous (i.v.) route is strongly recommended for the administration of α-chloralose to ensure a reliable onset of action and to avoid the inflammatory reactions and unpredictable absorption associated with intraperitoneal (i.p.) injection.[1]

-

Induction: An initial bolus injection is typically administered to induce anesthesia.

-

Maintenance: Anesthesia is maintained with either intermittent bolus injections or a continuous intravenous infusion.

-

Combination Therapy: Due to its poor analgesic properties, α-chloralose should be used in combination with an analgesic (e.g., an opioid like morphine) for any potentially painful procedures.[1] To mitigate side effects like myoclonus and seizures, co-administration of a sedative or anticonvulsant may be necessary. For a smoother induction, a short-acting anesthetic like a barbiturate (B1230296) may be used initially.

Recommended Dosages (as a starting point, should be optimized for specific experimental needs):

| Animal Model | Induction Dose | Maintenance Dose | Route | Reference |

| Rats | 60 mg/kg | 30 mg/kg/hr | i.v. | [2][3] |

| Dogs | 80-120 mg/kg | 29.4 ± 2.5 mg/kg/hr | i.v. | [16] |

| Cats | 70 mg/kg (or less) | Not specified | i.v. | [13] |

Physiological Monitoring

Continuous and careful monitoring of physiological parameters is essential during α-chloralose anesthesia.

-

Body Temperature: α-chloralose can induce hypothermia, so maintaining the animal's body temperature with a heating pad is crucial.

-

Cardiovascular Parameters: Continuous monitoring of heart rate (via ECG) and blood pressure (via an arterial catheter) is recommended.

-

Respiratory Function: Respiratory rate should be monitored, and in some cases, mechanical ventilation may be necessary to maintain adequate blood gas levels.[11][13] Pulse oximetry can be used to monitor blood oxygen saturation.

-

Depth of Anesthesia: Anesthetic depth should be assessed regularly by checking for reflexes (e.g., pedal withdrawal reflex, palpebral reflex). The presence of myoclonic jerks can be a sign of light anesthesia or a side effect of the drug.

Experimental Workflow

The following diagram illustrates a general workflow for an acute neurophysiological or cardiovascular experiment using α-chloralose anesthesia.

Figure 2: General experimental workflow for studies using α-chloralose.

Conclusion

α-chloralose remains a relevant anesthetic agent for specific applications in animal research, particularly in neurophysiological and cardiovascular studies where the preservation of reflexes is paramount. Its mechanism of action via the GABA-A receptor is well-established, though its physiological effects require careful consideration and monitoring. Researchers utilizing α-chloralose must be diligent in their experimental protocols, including the proper preparation and administration of the anesthetic, the co-administration of analgesics, and the continuous monitoring of the animal's physiological state. Adherence to these guidelines will help to ensure the welfare of the research animals and the acquisition of reliable and reproducible scientific data. Given its limitations, especially its lack of analgesic properties and potential for adverse effects, the use of α-chloralose should be scientifically justified and considered only for terminal experiments where suitable alternatives are not available.

References

- 1. gv-solas.de [gv-solas.de]

- 2. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-chloralose is a suitable anesthetic for chronic focal cerebral ischemia studies in the rat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different effects of α-chloralose on spontaneous and evoked GABA release in rat hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]

- 10. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. The electrophysiological effects of alpha-chloralose anesthesia in the intact dog: (1) alone and (2) in combination with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Influence of alpha-chloralose on reflex control of the cardiovascular system in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Alpha-Chloralose: A Dual-Use Compound in Anesthesia and Rodent Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-chloralose, a chlorinated derivative of glucose, occupies a unique niche in scientific and pest control applications. It functions as a central nervous system (CNS) depressant, leading to its use as both an anesthetic in laboratory settings and as a rodenticide. This guide provides a comprehensive technical overview of alpha-chloralose, detailing its mechanisms of action, quantitative data on its effects, and detailed protocols for its application in both domains. The distinct properties and applications of alpha-chloralose necessitate a thorough understanding to ensure its safe and effective use.

Mechanism of Action

Alpha-chloralose's primary mechanism of action is the depression of the central nervous system. This effect is primarily mediated through its interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the CNS.

Anesthetic Action

As an anesthetic, alpha-chloralose potentiates the activity of the GABA-A receptor. It binds to a site on the receptor complex that is distinct from the binding sites for benzodiazepines, barbiturates, and neurosteroids.[1] This binding increases the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA). The enhanced GABAergic transmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization and a subsequent reduction in neuronal excitability. This widespread inhibition of neuronal activity results in sedation and anesthesia.

Rodenticidal Action

The rodenticidal effect of alpha-chloralose is also a consequence of its CNS depressant properties, coupled with the induction of hypothermia.[2][3] After ingesting a lethal dose, rodents experience a drop in body temperature, leading to a state of chemical-induced sleep from which they do not recover.[3] This mode of action is considered by some to be a more humane method of rodent control compared to anticoagulants or neurotoxins.[3]

Quantitative Data

Toxicity Data (LD50)

The lethal dose (LD50) of alpha-chloralose varies significantly across species. This variability is a key factor in its selective use as a rodenticide.

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | 200 - 400 | [4] |

| Mouse | Oral | 300 - 400 | [4] |

| Domestic Chicken | Oral | 300 | [5][6] |

| Various Birds | Oral | 32 - 56 | [4] |

| Cat | Oral | 70 | [4] |

| Dog | Oral | 650 | [4] |

Anesthetic Dosages

The following table provides typical anesthetic dosages for common laboratory animals. It is crucial to note that these are starting points, and the actual dose may need to be adjusted based on the individual animal's response.

| Species | Route of Administration | Induction Dose (mg/kg) | Maintenance Dose (mg/kg/hr) | Reference(s) |

| Rat | Intraperitoneal (IP) | 60 | 30 | [7] |

| Rat | Intravenous (IV) | 31 - 65 | - | [8] |

| Mouse | Intraperitoneal (IP) | 114 | - |

Physiological Effects of Anesthesia

Alpha-chloralose anesthesia induces significant physiological changes. The following table summarizes a comparison of key physiological parameters in mice under alpha-chloralose and isoflurane (B1672236) anesthesia.

| Parameter | Animal Model | Alpha-Chloralose Effect | Isoflurane Effect | Reference(s) |

| Heart Rate | Mouse | Significant decrease (drops below 350 beats/min) | Stable (463-489 beats/min) | [9] |

| Breathing Rate | Mouse | Gradual decrease over time | Gradual decrease over time | [10] |

| Arterial Blood pH | Mouse | Significant drop over time (acidosis) | Remains within normal physiological range | [9][10] |

| Arterial pCO2 | Mouse | Significant increase over time (hypercapnia) | Stable | [9][10] |

| Blood Pressure | Rat | Significant decrease in mean baseline | Stable | [11] |

| Body Temperature | Rat | Significantly lower during ischemia | Stable |

Experimental Protocols

Preparation of Alpha-Chloralose Anesthetic Solution

Alpha-chloralose is a white, crystalline powder that is poorly soluble in water.[2]

-

Preparation of a 1% (10 mg/mL) solution:

-

Weigh the required amount of alpha-chloralose powder.

-

Dissolve in a heated (50-60°C) aqueous medium, such as isotonic saline.[2]

-

To improve solubility, 10% polyethylene (B3416737) glycol may be added.[2]

-

The solution must be freshly prepared before each use.[2]

-

-

Caution: The solution should be allowed to cool to an appropriate temperature before injection to avoid tissue damage. Cooling the solution too much or letting it stand for a long time can cause the alpha-chloralose to precipitate out of the solution.[2]

Anesthesia Induction and Maintenance in Rats (Non-survival Surgery)

This protocol is intended for terminal experiments only, as recovery from alpha-chloralose anesthesia can be prolonged and associated with complications.[2]

-

Initial Anesthesia: Induce anesthesia with a short-acting anesthetic like isoflurane.[7]

-

Administration of Alpha-Chloralose:

-

Maintenance of Anesthesia:

-

Discontinue the initial anesthetic (e.g., isoflurane).

-

Maintain anesthesia with a continuous infusion of alpha-chloralose at a rate of 30 mg/kg/hr.[7]

-

-

Physiological Monitoring:

-

Body Temperature: Maintain normal body temperature using a heating pad, as alpha-chloralose can induce hypothermia. Normal temperature for a rat under anesthesia is between 35.9°C and 37.5°C.[8]

-

Respiratory Rate: Monitor the respiratory rate. The normal range for a rat is 70-110 breaths per minute. A drop of 50% can be normal during anesthesia.[8]

-

Heart Rate: Monitor heart rate. The normal range for a rat is 260-500 beats per minute.[8]

-

Reflexes: Check for the absence of a pedal withdrawal reflex (toe pinch) to ensure an adequate depth of anesthesia.

-

Rodenticide Application

Formulation of Rodenticide Baits

Commercial alpha-chloralose rodenticides are typically formulated as paste baits.[3]

-

Active Ingredient Concentration: A common formulation contains 4% alpha-chloralose by weight.

-

Bait Matrix: The active ingredient is incorporated into a palatable bait matrix. The palatability of the bait is crucial for efficacy, as sub-lethal consumption can lead to bait shyness.[3]

-

Packaging: Products are often available in sachets or tubes for use in tamper-resistant bait stations.[3]

Efficacy of Alpha-Chloralose as a Rodenticide

The effectiveness of alpha-chloralose as a rodenticide can be influenced by several factors, including ambient temperature and the availability of alternative food sources.

-

Temperature: Efficacy is generally higher at cooler temperatures, which facilitates the induction of hypothermia.[12][13] However, some studies have shown high efficacy even in warmer conditions.[14]

-

Palatability: Poor palatability can lead to sub-lethal dosing and reduced efficacy.[12][13]

-

Speed of Action: Alpha-chloralose is a fast-acting rodenticide, with mortality often occurring within a few hours of ingestion.[3]

-

Field Studies: Field trials have demonstrated high efficacy in controlling mouse infestations, with significant reductions in rodent activity observed shortly after bait application.[14] One study in a boiler house with high ambient temperatures showed a 94% reduction in non-toxic monitoring feed take.[14] However, cage studies have shown variable efficacy, particularly in two-choice feeding trials, highlighting the importance of bait formulation and palatability.[12][13]

Visualizations

Signaling Pathway of Alpha-Chloralose at the GABA-A Receptor

Caption: Alpha-chloralose potentiates GABA-A receptor signaling.

Experimental Workflow for Alpha-Chloralose Anesthesia in Rats

Caption: Workflow for non-survival alpha-chloralose anesthesia.

Conclusion

Alpha-chloralose is a compound with significant utility in both experimental and pest control settings. Its efficacy as an anesthetic is attributed to its potentiation of GABA-A receptor activity, while its rodenticidal properties stem from a combination of CNS depression and induced hypothermia. The data presented in this guide highlight the importance of species-specific considerations for dosing and the need for careful physiological monitoring during anesthetic procedures. For rodent control, the effectiveness of alpha-chloralose is dependent on factors such as bait formulation and environmental temperature. Further research into optimizing bait palatability and understanding its efficacy in a wider range of field conditions would be beneficial. Researchers and professionals must adhere to strict protocols and safety guidelines to harness the benefits of alpha-chloralose while mitigating potential risks.

References

- 1. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gv-solas.de [gv-solas.de]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pestoff.co.nz [pestoff.co.nz]

- 5. researchgate.net [researchgate.net]

- 6. Alpha-chloralose as a capture and restraint agent of birds: therapeutic index determination in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-chloralose is a suitable anesthetic for chronic focal cerebral ischemia studies in the rat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. az.research.umich.edu [az.research.umich.edu]

- 9. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]

- 11. dc.etsu.edu [dc.etsu.edu]

- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 13. researchgate.net [researchgate.net]

- 14. syngentappm.com [syngentappm.com]

The Historical Application of α-Chloralose in Neurophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-chloralose, a chlorinated derivative of glucose, has occupied a unique and enduring niche in the field of neurophysiology for over a century. First described in the late 19th century, its distinct anesthetic properties have made it a valuable tool for in vivo electrophysiological and cerebrovascular studies, particularly in animal models.[1][2] Unlike many other anesthetics that cause widespread depression of the central nervous system (CNS), α-chloralose was historically favored for its ability to preserve polysynaptic reflexes and autonomic nervous system responses, providing a "light" anesthesia suitable for studying integrated physiological systems.[1][3] This guide provides a comprehensive overview of the historical and ongoing use of α-chloralose in neurophysiology, detailing its mechanism of action, experimental protocols, and the quantitative data that have defined its utility and limitations.

Mechanism of Action: A Focus on the GABA-A Receptor

The primary mechanism of action of α-chloralose involves the potentiation of the inhibitory effects of γ-aminobutyric acid (GABA) at the GABA-A receptor complex.[3][4] This is a key site of action for many anesthetic and sedative drugs. However, α-chloralose's interaction with the GABA-A receptor is distinct from that of other common modulators like benzodiazepines and barbiturates.[5]

Studies have shown that α-chloralose increases the affinity of the GABA-A receptor for GABA, thereby enhancing the chloride conductance induced by the neurotransmitter.[5] This leads to hyperpolarization of the neuronal membrane and a general depression of neuronal excitability. Specifically, α-chloralose has been shown to produce a concentration-dependent potentiation of the GABA-induced current with an EC50 value of 49 µM and a maximal effect of 239% of the control.[5] It accomplishes this by increasing the affinity for GABA five-fold and causing a small (17%) increase in the efficacy of GABA.[5]

It is important to note that the β-isomer of chloralose is inactive as a GABA-A receptor modulator and as a general anesthetic.[3]

Historical Use in Neurophysiological Research

Historically, α-chloralose has been the anesthetic of choice for a variety of neurophysiological experiments, largely due to the belief that it causes less suppression of the central nervous system compared to other agents.[6] Its use has been prominent in studies of:

-

Cardiovascular and Respiratory Control: The preservation of autonomic reflexes under α-chloralose anesthesia made it ideal for investigating the neural control of circulation and respiration.[1]

-

Spinal Reflexes: Early research extensively utilized α-chloralose to study the organization and modulation of spinal cord reflexes. However, it was observed that while monosynaptic reflexes could be slightly augmented, polysynaptic reflexes were generally depressed.[7]

-

Cerebral Blood Flow and Metabolism: More recently, α-chloralose has been widely used in studies of cerebrovascular physiology and functional brain imaging, such as fMRI, because it often produces robust hemodynamic responses to functional stimulation.[8][9][10]

Quantitative Data on the Effects of α-Chloralose

The following tables summarize key quantitative data from various studies on the effects of α-chloralose on physiological and neuronal parameters.

Table 1: Effects of α-Chloralose on Neuronal Activity

| Parameter | Animal Model | Brain Region | Dosage | Effect | Reference |

| Spontaneous and Evoked Neuronal Activity | Decerebrate Cat | Dorsal horn of the spinal cord | 50 mg/kg | Significant and long-lasting suppression | [6] |

| Spontaneous and Evoked Neuronal Activity | Decerebrate Cat | Nucleus reticularis gigantocellularis (NRGC) | 50 mg/kg | Greater suppression than in the dorsal horn | [6] |

| ³H-DA Release | Cat | Caudate nucleus and substantia nigra | Not specified | Lowest level of release compared to halothane (B1672932) and 'encéphale isolé' preparations | [11] |

| Gamma Oscillations | Rat | Hippocampal CA1 region | 30-100 µM | Diminished tetanic stimulation-induced gamma oscillations | [4] |

| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Rat | Hippocampal CA1 pyramidal neurons | Not specified | Prolonged decay constant | [4] |

Table 2: Electrophysiological Effects of α-Chloralose Anesthesia

| Parameter | Animal Model | Baseline | After α-Chloralose | P-value | Reference |

| AV nodal functional refractory period | Dog | 232 +/- 58 msec | 247 +/- 46 msec | P = 0.07 | [12] |

| AV block cycle length | Dog | 228 +/- 54 msec | 248 +/- 43 msec | P < 0.04 | [12] |

| Ventricular refractory period | Dog | 139 +/- 13 msec | 161 +/- 22 msec | P < 0.03 | [12] |

| QTc interval | Dog | 273 +/- 22 msec | 306 +/- 32 msec | P < 0.0002 | [12] |

Table 3: Comparison of Physiological Variables under α-Chloralose and Isoflurane (B1672236) Anesthesia in Rats

| Parameter | Anesthetic | Baseline | During Ischemia | Reperfusion | Reference |

| Systemic Arterial Pressure (mmHg) | Isoflurane | 108 ± 8 | 120 ± 10 | 110 ± 8 | [9] |

| α-Chloralose | 118 ± 9 | 121 ± 7 | 119 ± 10 | [9] | |

| Core Temperature (°C) | Isoflurane | 37.2 ± 0.1 | 37.7 ± 0.2 | 37.4 ± 0.2 | [9] |

| α-Chloralose | 37.2 ± 0.1 | 37.3 ± 0.3 | 37.3 ± 0.2 | [9] | |

| Blood Glucose (mg/dl) | Isoflurane | 115 ± 17 | - | - | [9] |

| α-Chloralose | 102 ± 9 | - | - | [9] | |

| Cerebral Blood Flow (% of baseline) | Isoflurane | - | 25 ± 5 | 117 ± 36 | [9] |

| α-Chloralose | - | 21 ± 4 | 161 ± 40 | [9] | |

| Number of Peri-infarct Flow Transients | Isoflurane | - | 8 ± 3 | - | [9] |

| α-Chloralose | - | 12 ± 3 | - | [9] | |

| Total Duration of PIFTs (sec) | Isoflurane | - | 956 ± 318 | - | [9] |

| α-Chloralose | - | 1550 ± 177 | - | [9] | |

| Total Infarct Volume (mm³) | Isoflurane | - | - | 198 ± 17 | [9] |

| α-Chloralose | - | - | 234 ± 33 | [9] | |

| p<0.05, ** p<0.01 |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative experimental protocols for key studies involving α-chloralose.

Protocol 1: In Vivo Electrophysiology in Decerebrate Cats

-

Objective: To investigate the effect of α-chloralose on the spontaneous and evoked activity of single neurons in the spinal cord and brainstem.

-

Animal Preparation: Adult cats were decerebrated at the mid-collicular level under ether anesthesia. The animals were then paralyzed with gallamine (B1195388) triethiodide and artificially ventilated. Body temperature, end-tidal CO2, and blood pressure were continuously monitored and maintained within physiological ranges.

-

Anesthesia: A 50 mg/kg dose of α-chloralose was administered intravenously.

-

Recording: Extracellular single-unit recordings were made using tungsten microelectrodes from neurons in the dorsal horn of the spinal cord and the nucleus reticularis gigantocellularis (NRGC). Neuronal activity was amplified, filtered, and displayed on an oscilloscope. Spontaneous activity was recorded, and evoked activity was elicited by electrical stimulation of peripheral nerves.

-

Data Analysis: The firing rate of individual neurons was analyzed before and after the administration of α-chloralose.

Protocol 2: Focal Cerebral Ischemia in Rats

-

Objective: To compare the effects of α-chloralose and isoflurane anesthesia on infarct volume and physiological parameters following transient middle cerebral artery occlusion (MCAO).

-

Animal Preparation: Adult male Sprague-Dawley rats were anesthetized with isoflurane for surgical preparation, including intubation and cannulation of the tail artery for blood pressure monitoring and blood gas analysis. Body temperature was maintained at 37°C.

-

Anesthesia Regimen:

-

Isoflurane Group: Maintained on 1% isoflurane in a mixture of 70% nitrous oxide and 30% oxygen.

-

α-Chloralose Group: After surgical preparation, α-chloralose was administered intraperitoneally (60 mg/kg bolus), and isoflurane was discontinued. Anesthesia was maintained with a continuous infusion of α-chloralose (30 mg/kg/hr).

-

-

MCAO Procedure: A silicone-coated nylon filament was inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for 90 minutes. Reperfusion was initiated by withdrawing the filament.

-

Monitoring: Cerebral blood flow was monitored using laser Doppler flowmetry. Electroencephalogram (EEG) was recorded from a screw electrode over the ischemic cortex.

-

Outcome Measures: Neurological deficit was assessed at 24 and 72 hours. Infarct volume was determined at 72 hours using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of α-Chloralose at the GABA-A Receptor

Caption: Mechanism of α-chloralose action at the GABA-A receptor.

Experimental Workflow for Focal Cerebral Ischemia Study

Caption: Experimental workflow for comparing anesthetic effects in a rat MCAO model.

Conclusion

The historical use of α-chloralose in neurophysiology is a testament to its unique properties as an anesthetic. While its use has evolved and is now often compared with and sometimes replaced by other agents like isoflurane, it remains a valuable tool, particularly in studies requiring the preservation of certain physiological reflexes and robust hemodynamic responses. Understanding its mechanism of action at the GABA-A receptor, being aware of its quantitative effects on neuronal and systemic physiology, and adhering to detailed experimental protocols are all critical for its appropriate and effective use in modern neuroscience research. This guide provides a foundational resource for researchers and professionals in the field, enabling informed decisions about the application of this long-standing anesthetic in their experimental designs.

References

- 1. gv-solas.de [gv-solas.de]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. alpha-Chloralose diminishes gamma oscillations in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-chloralose suppression of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EFFECTS OF this compound ANESTHESIA ON SPINAL REFLEXES [jstage.jst.go.jp]

- 8. On the use of α-chloralose for repeated BOLD fMRI measurements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha-chloralose is a suitable anesthetic for chronic focal cerebral ischemia studies in the rat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of alpha-chloralose on the activity of the nigrostriatal dopaminergic system in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The electrophysiological effects of alpha-chloralose anesthesia in the intact dog: (1) alone and (2) in combination with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Alpha-Chloralose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of alpha-chloralose. The information is intended for researchers, scientists, and professionals in drug development who are interested in the scientific and technical aspects of this compound.

Chemical and Physical Properties

Alpha-chloralose, systematically named (R)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose, is a chlorinated derivative of glucose.[1] It is primarily known for its sedative and anesthetic properties, which has led to its use in neuroscience research and as a rodenticide.[2][3] The compound exists as a crystalline powder and is soluble in water, alcohol, diethyl ether, and glacial acetic acid, while being sparingly soluble in chloroform (B151607) and practically insoluble in petroleum ether.[4]

| Property | Value | References |

| Molecular Formula | C₈H₁₁Cl₃O₆ | [4] |

| Molecular Weight | 309.53 g/mol | [4] |

| Melting Point | 178-182 °C | [4] |

| Appearance | White to almost white crystalline powder | [4] |

| Solubility in Water | 4.44 g/L at 15 °C | [5] |

| Solubility in Ethanol (B145695) | 10 mg/mL | [4] |

| Optical Rotation [α]20/D | +17° to +19° (c=2 in 95% Ethanol) | [4] |

| pKa | 12.89 ± 0.60 (Predicted) | [4] |

| LogP | 1.020 | [4] |

| Vapor Pressure | <1.2 x 10⁻¹⁰ mm Hg at 25 °C | [5] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. Hydrolyzed by acid and base to glucose and chloral (B1216628). | [4] |

Synthesis of Alpha-Chloralose

The primary method for synthesizing alpha-chloralose is through the reaction of D-glucose with chloral (trichloroacetaldehyde) in the presence of an acid catalyst.[2][4] This reaction forms a mixture of alpha- and beta-isomers, with the alpha-isomer being the active anesthetic.[2]

Experimental Protocol: Synthesis of Alpha-Chloralose

This protocol is based on established synthetic methods.[6]

Materials:

-

D-Glucose (anhydrous): 4.5 g

-

Chloral (anhydrous): 19 g

-

Chloroform: 20 mL

-

p-Toluenesulfonic acid (catalyst): 0.05 g

-

Sodium hydroxide (B78521) solution (for pH adjustment)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

Combine D-glucose, chloral, chloroform, and p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux for 7 hours. The water formed during the reaction will be collected in the Dean-Stark trap.

-

After 7 hours, distill off the chloroform.

-

Maintain the residue at 60°C for 20 minutes to encourage precipitation.

-

Filter the sedimented material.

-

Adjust the pH of the mother liquor to 6.5 using a sodium hydroxide solution to precipitate more product.

-

Filter the separated precipitate.

-

Combine the filtered solids and purify by recrystallization from a suitable solvent such as hot ethanol or water to obtain alpha-chloralose.

Synthesis Workflow

Mechanism of Action

Alpha-chloralose exerts its sedative and anesthetic effects primarily by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7][8][9]

The mechanism involves:

-

Allosteric Modulation: Alpha-chloralose binds to a site on the GABA-A receptor complex that is distinct from the binding sites for GABA, benzodiazepines, barbiturates, and neurosteroids.[7]

-

Potentiation of GABA Effect: This binding potentiates the effect of GABA by increasing the receptor's affinity for GABA.[7] This leads to an increased frequency of the chloride ion channel opening.

-

Increased Chloride Conductance: The enhanced opening of the chloride channel results in an increased influx of chloride ions into the neuron.[7]

-

Hyperpolarization and Inhibition: The influx of negative chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to central nervous system depression, sedation, and anesthesia.

Signaling Pathway

Experimental Protocols for In Vivo Research

Alpha-chloralose is frequently used as an anesthetic in animal research, particularly in rodents, due to its long-lasting effects and minimal depression of cardiovascular and respiratory reflexes.[2]

Experimental Protocol: Anesthesia in Rats

This protocol provides a general guideline for inducing anesthesia in rats for non-survival surgical procedures. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Alpha-chloralose

-

Sterile saline or other appropriate vehicle

-

Heating plate or water bath

-

Syringes and needles for injection

-

Monitoring equipment (e.g., for heart rate, respiratory rate, temperature)

-

Heating pad to maintain body temperature

Procedure:

-

Preparation of Anesthetic Solution: Prepare a 1% (10 mg/mL) solution of alpha-chloralose in sterile saline. The solution may need to be warmed to 50-60°C to fully dissolve the alpha-chloralose.[2] Allow the solution to cool to body temperature before injection.

-

Animal Preparation: Weigh the rat to determine the correct dosage.

-

Induction of Anesthesia: An initial bolus of 60 mg/kg of alpha-chloralose can be administered intraperitoneally (IP) or intravenously (IV).[10] For IV administration, a tail vein is commonly used.

-

Maintenance of Anesthesia: Anesthesia can be maintained with a continuous infusion of 30 mg/kg/hr.[10]

-

Monitoring: Throughout the procedure, monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature. Maintain body temperature using a heating pad. Assess the depth of anesthesia by checking for a lack of response to a toe pinch.

-

Post-Procedure: For non-survival procedures, the animal is euthanized at the end of the experiment without regaining consciousness.

Experimental Workflow for Anesthesia

References

- 1. az.research.umich.edu [az.research.umich.edu]

- 2. gv-solas.de [gv-solas.de]

- 3. jchr.org [jchr.org]

- 4. α-Chloralose | 15879-93-3 [chemicalbook.com]

- 5. aphis.usda.gov [aphis.usda.gov]

- 6. α-Chloralose synthesis - chemicalbook [chemicalbook.com]

- 7. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chloralose Isomers and their Anesthetic Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, anesthetic efficacy, and mechanisms of action of chloralose isomers. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the distinct pharmacological profiles of α-chloralose and β-chloralose, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to this compound and its Isomers

This compound is a chlorinated acetal (B89532) derivative of glucose that exists as two stereoisomers: α-chloralose and β-chloralose.[1] While chemically similar, these isomers exhibit profoundly different physiological effects. α-Chloralose is widely utilized in neuroscience and veterinary medicine as an anesthetic and sedative, particularly for lengthy physiological experiments where the preservation of autonomic reflexes is crucial.[2][3][4] In contrast, β-chloralose is largely inactive as an anesthetic and is associated with toxic and convulsive effects.[1][2] The synthesis of this compound from glucose and chloral (B1216628) typically yields a mixture of both isomers, necessitating purification to isolate the desired α-form for anesthetic applications.[2]

Chemical and Physical Properties

The distinct spatial arrangements of the constituent atoms in α- and β-chloralose give rise to their differing biological activities.

Synthesis: this compound is synthesized through the condensation reaction of D-glucose with chloral in the presence of a strong acid catalyst, such as sulfuric acid.[2] This reaction produces a mixture of the α and β isomers.

Caption: Synthesis of α- and β-chloralose from D-glucose and chloral.

Solubility: α-Chloralose is a white, crystalline powder that is poorly soluble in water.[2] To prepare a 1% injection solution, it is typically dissolved in a heated aqueous medium (50-60°C), such as isotonic saline.[2] Additives like 25% urethane (B1682113) or 10% polyethylene (B3416737) glycol can be used to improve solubility.[2]

Anesthetic Efficacy and Pharmacology

The anesthetic properties of this compound are almost exclusively attributed to the α-isomer.

Comparative Efficacy of α- and β-Chloralose

There is a significant disparity in the anesthetic potential of the two isomers. The anesthetic potency of α-chloralose is reported to be 25 times greater than that of β-chloralose.[2] In fact, β-chloralose is generally considered to be devoid of anesthetic effects and is instead characterized by its toxicity and convulsive properties.[1][2] For this reason, only purified α-chloralose is appropriate for use as an anesthetic in laboratory animals.[2]

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for α-chloralose's anesthetic effects is its potentiation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][5] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system.

α-Chloralose allosterically modulates the GABA-A receptor, enhancing its function in the presence of GABA.[5] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and anesthesia.[5] Studies have shown that α-chloralose increases the affinity of the GABA-A receptor for GABA by approximately 5-fold.[5] It is important to note that α-chloralose binds to a site on the GABA-A receptor complex that is distinct from those of benzodiazepines, barbiturates, and neurosteroids.[5] The β-isomer of this compound is inactive as a GABA-A receptor modulator.[1]

Caption: Signaling pathway of α-chloralose at the GABA-A receptor.

Physiological Effects and Side Effects

α-Chloralose is favored in many experimental settings because it produces long-lasting anesthesia (8-10 hours with a single intravenous bolus) while preserving many autonomic reflexes.[2] However, it is not without significant physiological effects and potential side effects.

| Parameter | Effect of α-Chloralose | Notes |

| Anesthetic Potency | High | 25-fold greater than β-chloralose.[2] |

| Duration of Action | Long (8-10 hours) | Following a single intravenous bolus.[2] |

| Onset of Action | Slow (at least 15 minutes post-IV injection) | Often combined with a faster-acting induction agent.[2] |

| Cardiovascular System | Minimal depression of autonomic function | A primary reason for its use in cardiovascular studies.[5][6] |

| Respiratory System | Depression | Can lead to hypercapnia (elevated blood CO2).[7][8] |

| Body Temperature | Hypothermia | A sharp decrease, especially in small animals.[2][9] |

| Blood pH | Acidosis | A significant drop in blood pH has been observed.[7] |

| Central Nervous System | Myoclonus and seizures | Can occur, making it controversial.[6] |

Experimental Protocols

Preparation and Administration of α-Chloralose for Anesthesia in Rodents

Objective: To induce and maintain a stable plane of surgical anesthesia in a rodent model for a prolonged experimental procedure.

Materials:

-

α-Chloralose powder (high purity)

-

Isotonic saline (0.9% NaCl)

-

Heating plate or water bath

-

Sterile syringes and needles (appropriate gauge for the chosen route of administration)

-

Animal scale

Procedure:

-

Solution Preparation:

-

Weigh the required amount of α-chloralose to prepare a 1% (10 mg/mL) solution.

-

In a sterile beaker or flask, add the α-chloralose to the calculated volume of isotonic saline.

-

Gently heat the solution to 50-60°C while stirring continuously until the α-chloralose is completely dissolved. The solution should be clear.

-

Allow the solution to cool to body temperature (approximately 37°C) before administration.

-

-

Dosage and Administration:

-

The typical intravenous (IV) dose for rats is a 60 mg/kg bolus, followed by a continuous infusion of 30 mg/kg/hr to maintain anesthesia.[6]

-

Intraperitoneal (IP) administration is also possible but should be avoided if possible due to variable absorption and potential for peritonitis.[2]

-

Administer the α-chloralose solution slowly via the chosen route.

-

-

Monitoring:

-

The onset of anesthesia after IV injection is approximately 15 minutes.[2]

-

Assess the depth of anesthesia by monitoring the pedal withdrawal reflex (toe pinch). The absence of a withdrawal response indicates a surgical plane of anesthesia.

-

Continuously monitor physiological parameters such as heart rate, respiratory rate, and body temperature.

-

Maintain the animal's body temperature using a heating pad, as α-chloralose can induce hypothermia.[2]

-

Electrophysiological Assessment of α-Chloralose on GABA-A Receptors

Objective: To quantify the effect of α-chloralose on GABA-A receptor function using a Xenopus oocyte expression system and two-electrode voltage-clamp electrophysiology.

Materials:

-

Xenopus laevis oocytes

-

cRNAs encoding human GABA-A receptor subunits (e.g., α1, β1, γ2L)

-

Two-electrode voltage-clamp setup

-

Perfusion system

-

GABA solutions of varying concentrations

-

α-Chloralose solutions of varying concentrations

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Perfuse the oocyte with a baseline buffer solution.

-

-

Experimental Protocol:

-

Apply a control concentration of GABA to elicit a baseline current response (I_GABA).

-

Co-apply the same concentration of GABA with varying concentrations of α-chloralose.

-

Measure the peak current amplitude in the presence of α-chloralose.

-

Calculate the potentiation of the GABA-induced current by α-chloralose.

-

To determine the EC50 value, plot the potentiation as a function of α-chloralose concentration and fit the data to a sigmoidal dose-response curve.[5]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gv-solas.de [gv-solas.de]

- 3. nbinno.com [nbinno.com]

- 4. Alpha-chloralose as a canine anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]

- 8. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medycynawet.edu.pl [medycynawet.edu.pl]

The Modulatory Effects of Alpha-Chloralose on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-chloralose, a chlorinated derivative of glucose, is a widely utilized anesthetic in experimental research, valued for its minimal impact on cardiovascular and autonomic systems.[1] Its mechanism of action, however, extends beyond simple sedation, involving significant modulation of the major inhibitory neurotransmitter receptor in the central nervous system: the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth analysis of the effects of alpha-chloralose on GABA-A receptors, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating GABAergic neurotransmission and the effects of anesthetic compounds.

Core Interaction: Allosteric Modulation of GABA-A Receptors

Alpha-chloralose functions as a positive allosteric modulator of GABA-A receptors.[1] Unlike direct agonists that bind to the primary GABA binding site, alpha-chloralose binds to a distinct, allosteric site on the receptor complex.[1] This binding event enhances the receptor's response to GABA, leading to an increased influx of chloride ions upon GABA binding.[1] The resulting hyperpolarization of the neuron decreases its excitability, leading to the sedative and anesthetic effects of the compound. Studies have indicated that the binding site for alpha-chloralose is separate from those of other common modulators like benzodiazepines, neurosteroids, and barbiturates.[1]

Quantitative Effects of Alpha-Chloralose on GABA-A Receptor Function

The interaction of alpha-chloralose with GABA-A receptors has been quantified in several key studies. The following table summarizes the principal findings, providing a clear comparison of its effects.

| Parameter | Value | Cell Type/System | Receptor Subunits | Reference |

| EC50 for Potentiation | 49 µM | Xenopus oocytes | α1, β1, γ2L | [1] |

| Maximal Potentiation | 239% of control | Xenopus oocytes | α1, β1, γ2L | [1] |

| Increase in GABA Affinity | 5-fold | Xenopus oocytes | α1, β1, γ2L | [1] |

| Increase in GABA Efficacy | 17% | Xenopus oocytes | α1, β1, γ2L | [1] |

| Effect on sIPSC Frequency | Increased at 3-10 µM | Rat Hippocampal CA1 Neurons | Native | [2] |

| Effect on sIPSC Decay | Prolonged at >30 µM | Rat Hippocampal CA1 Neurons | Native | [2] |

| Direct Gating | Induces Cl- current at >100 µM | Rat Hippocampal CA1 Neurons | Native | [2] |

Signaling Pathways

The primary signaling pathway initiated by alpha-chloralose at the GABA-A receptor is the enhancement of chloride ion influx. This leads to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.

Potential Downstream Signaling: The PKC Pathway

Activation of GABA-A receptors, particularly during neuronal development, can lead to downstream signaling cascades involving Protein Kinase C (PKC). While direct experimental evidence linking alpha-chloralose to this specific pathway is not yet established in the available literature, it represents a plausible downstream consequence of enhanced GABA-A receptor activity. This pathway involves the phosphorylation of key proteins such as GAP-43 and MARCKS, which are involved in neuronal growth and plasticity.

Experimental Protocols

The following sections detail the methodologies for two key experimental approaches used to characterize the effects of alpha-chloralose on GABA-A receptors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is instrumental for studying the function of ion channels, like the GABA-A receptor, in a controlled environment.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

-

cRNA Injection:

-

Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) in a specific ratio.

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, adjusted to pH 7.5.

-

Microelectrode Solution: 3 M KCl.

-

-

Procedure:

-

Place an oocyte in the recording chamber and perfuse with ND96.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection).

-

Clamp the oocyte membrane potential at -60 mV.

-

Apply a low concentration of GABA (EC5-EC10) to establish a baseline current.

-

Co-apply alpha-chloralose at various concentrations with GABA.

-

Wash out the alpha-chloralose to observe reversibility.

-

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of alpha-chloralose.

-

Calculate the percent potentiation for each concentration of alpha-chloralose.

-

Plot the percent potentiation against the alpha-chloralose concentration and fit the data with a Hill equation to determine the EC50 and Hill coefficient.

-

Whole-Cell Patch Clamp of Hippocampal Neurons

This technique allows for the study of native GABA-A receptors in a more physiologically relevant context.

Methodology:

-

Slice Preparation:

-

Acutely prepare hippocampal slices (300-400 µm) from rats.

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Solutions:

-

aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂, bubbled with 95% O₂ / 5% CO₂.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH. (High chloride internal solution is used to measure GABA-A currents as inward currents at a holding potential of -70 mV).

-

-

Procedure:

-

Transfer a slice to the recording chamber on an upright microscope and perfuse with oxygenated aCSF.

-

Visualize CA1 pyramidal neurons using DIC optics.

-

Using a glass pipette (3-6 MΩ resistance), form a gigaohm seal with a neuron.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at -70 mV in voltage-clamp mode.

-

Establish a stable baseline by applying a GABA agonist (e.g., 1-5 µM GABA).

-

Apply alpha-chloralose at various concentrations along with the GABA agonist.

-

Wash out the alpha-chloralose.

-

-

-

Data Analysis:

-

Measure the frequency, amplitude, and decay kinetics of spontaneous or evoked inhibitory postsynaptic currents (sIPSCs/eIPSCs) in the absence and presence of alpha-chloralose.

-

Analyze changes in the current in response to exogenous GABA application.

-

Conclusion

Alpha-chloralose exerts its anesthetic effects primarily through the positive allosteric modulation of GABA-A receptors. It enhances the receptor's affinity for GABA, thereby increasing chloride conductance and causing neuronal inhibition. The quantitative data clearly demonstrate a potentiation of GABA-induced currents with an EC50 in the micromolar range. The detailed experimental protocols provided herein offer a foundation for the further investigation of alpha-chloralose and other modulators of GABA-A receptors. While the direct signaling pathway is well-characterized, the potential for downstream modulation via pathways such as the PKC-mediated phosphorylation of GAP-43 and MARCKS presents an intriguing area for future research. A thorough understanding of these mechanisms is crucial for the interpretation of data from studies utilizing alpha-chloralose and for the development of novel therapeutics targeting the GABAergic system.

References

An In-depth Technical Guide to Chloralose Metabolism and Clearance in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-chloralose (α-chloralose) is a chlorinated derivative of glucose, widely utilized in research as an anesthetic for rodents in terminal or long-duration physiological studies.[1] Its utility stems from its ability to induce long-lasting anesthesia with minimal depression of cardiovascular and respiratory reflexes.[1] Despite its widespread use, a comprehensive understanding of its metabolism and clearance in common rodent models is not extensively documented in single, consolidated sources. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the metabolic pathways, pharmacokinetic parameters, and clearance mechanisms of α-chloralose in rodents. Additionally, it details relevant experimental protocols for the investigation of these processes.

Metabolism and Metabolic Pathways

The metabolism of α-chloralose in rodents is understood to begin with its hydrolysis to its constituent molecules: chloral (B1216628) hydrate (B1144303) and glucose.[2] The primary metabolite, chloral hydrate, is then subject to well-characterized metabolic pathways in rodents.[3]

The metabolic fate of chloral hydrate proceeds along two main routes:

-

Reduction to trichloroethanol, which is the active hypnotic metabolite.[1] Trichloroethanol is subsequently conjugated with glucuronic acid to form trichloroethanol glucuronide (urochloralic acid), a water-soluble compound that is readily excreted.[1][3]

-

Oxidation to trichloroacetic acid, another major metabolite found in plasma.[3]

Interestingly, while the metabolism of chloral hydrate to trichloroethanol is well-established, some evidence suggests that trichloroethanol may not be a metabolite of alpha-chloralose itself.[2] This discrepancy highlights the need for further research to fully elucidate the complete metabolic profile of the parent compound.

In a study on feline metabolism, several tentative α-chloralose metabolites were identified, including dechlorinated and oxidized forms, as well as sulfate (B86663) and glucuronic acid conjugates.[1] While this was not in a rodent model, it suggests that other metabolic pathways beyond simple hydrolysis may exist and warrant investigation in rats and mice.

Metabolic Pathway of α-Chloralose in Rodents

Caption: Proposed metabolic pathway of α-chloralose in rodents.

Pharmacokinetics and Clearance

Quantitative pharmacokinetic data for α-chloralose in rodents is limited. However, a key study in rats provides valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Pharmacokinetic Data

| Parameter | Species | Dose | Route | Value | Source |

| Plasma Half-life (t½) | Rat | 200 mg/kg | Oral Gavage | 1.6 hours | [4] |

| Time to Elimination | Rat | 200 mg/kg | Oral Gavage | Within 24 hours | [4] |

| Primary Route of Excretion | Rat | 200 mg/kg | Oral Gavage | Urine (60-70%) | [4] |

| Secondary Route of Excretion | Rat | 200 mg/kg | Oral Gavage | Feces (20-30%) | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound metabolism and clearance in rodents.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of α-chloralose in rats following oral administration.

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats (male or female, specified in the study design).

-

Age/Weight: Typically 8-10 weeks old, weighing 200-250g.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

2. Dosing:

-

Dose Formulation: α-chloralose is poorly soluble in water.[2] A common vehicle is a suspension in 0.5% or 1% methylcellulose (B11928114) or a solution in a mixture of polyethylene (B3416737) glycol (PEG) and saline. The formulation should be prepared fresh on the day of dosing.

-

Dose Administration: A single dose of 200 mg/kg is administered via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat. The volume administered is typically 5-10 mL/kg.

3. Sample Collection:

-

Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is typically collected from the tail vein or a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period.

4. Sample Analysis:

-

Analytical Method: Quantification of α-chloralose and its metabolites (chloral hydrate, trichloroacetic acid, trichloroethanol) in plasma, urine, and feces is typically performed using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

-

Sample Preparation for Analysis: Plasma samples may require protein precipitation with a solvent like acetonitrile, followed by centrifugation. Urine samples may be diluted before analysis. Fecal samples require homogenization and extraction.

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL), using non-compartmental analysis software.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: General workflow for a rodent pharmacokinetic study.

In Vitro Metabolism Study using Rodent Liver S9 Fraction

This protocol describes a method to investigate the in vitro metabolism of α-chloralose using the S9 fraction from rodent liver, which contains both microsomal and cytosolic enzymes.

1. Preparation of Liver S9 Fraction:

-

Rodent livers (from rats or mice) are homogenized in a cold buffer (e.g., potassium phosphate (B84403) buffer with KCl).

-

The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C.

-